

# Investigational Studies on Funobactam: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Funobactam*

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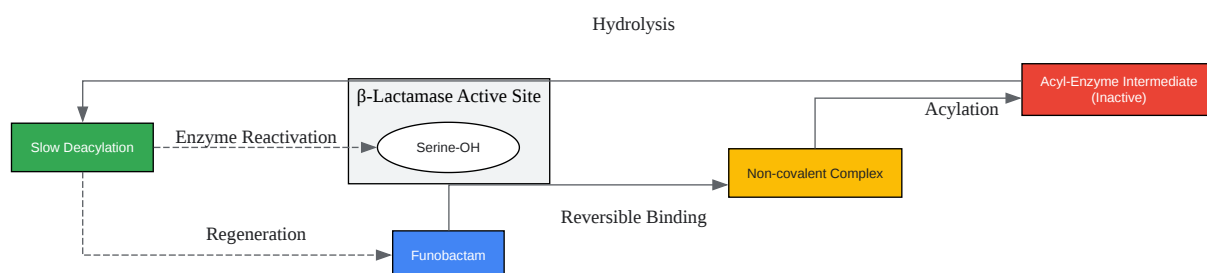
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Funobactam** (formerly XNW4107) is an investigational diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor currently in late-stage clinical development.[1] It is being evaluated in combination with imipenem/cilastatin for the treatment of serious infections caused by multidrug-resistant (MDR) Gram-negative bacteria. **Funobactam** exhibits potent inhibitory activity against a broad spectrum of serine  $\beta$ -lactamases, including Ambler Class A, C, and D enzymes.[2][3][4] This technical guide provides an in-depth overview of the investigational studies on **Funobactam**, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

## Mechanism of Action

**Funobactam** is a non- $\beta$ -lactam, diazabicyclooctane-based serine  $\beta$ -lactamase inhibitor.[1] Its mechanism of action involves the formation of a reversible covalent bond with the active site serine residue of  $\beta$ -lactamase enzymes.[5][6] This acylation reaction inactivates the enzyme, preventing the hydrolysis of the  $\beta$ -lactam ring of co-administered antibiotics like imipenem. The process involves an initial non-covalent binding, followed by the formation of a stable acyl-enzyme intermediate, which then slowly undergoes deacylation, regenerating the active inhibitor.[5][7]



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Mechanism of  $\beta$ -Lactamase Inhibition by **Funobactam**.

## Data Presentation

### In Vitro Susceptibility of Imipenem/Funobactam

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of imipenem in combination with a fixed concentration of **Funobactam** against various Gram-negative isolates.

Organism	Strain(s)	Imipenem MIC (mg/L)	Imipenem/Funobactam MIC (mg/L)	Fold Reduction in MIC
Acinetobacter baumannii	7 clinical isolates	16 - >256	0.25 - 16	>4 to >256
Pseudomonas aeruginosa	4 clinical isolates	8 - 64	1 - 8	8
Klebsiella pneumoniae	4 clinical isolates	32 - >256	0.5 - 4	>64 to >256

Data extracted from a study where **Funobactam** concentration was fixed at 8 mg/L.[\[4\]](#)

## In Vivo Pharmacodynamics of Imipenem/Funobactam in a Neutropenic Murine Thigh Infection Model

The following table presents key pharmacokinetic/pharmacodynamic (PK/PD) parameters and efficacy data for the combination of imipenem and **Funobactam**.

Organism	PK/PD Index	Value for 1-log Reduction	Value for Stasis	Efficacy of Human-Simulated Regimen (500/250 mg q6h)
Acinetobacter baumannii	(%fT > CT[1 mg/L])/MIC	9.82	Not Reported	>1-log kill against 6/7 isolates
Pseudomonas aeruginosa	(%fT > CT[1 mg/L])/MIC	9.90	Not Reported	>1-log kill against 4/4 isolates
Klebsiella pneumoniae	(%fT > CT[1 mg/L])/MIC	Not Reported	55.73	Stasis against 4/4 isolates

%fT > CT[1 mg/L] = Percentage of the dosing interval that the free drug concentration remains above a threshold of 1 mg/L.[\[1\]](#)

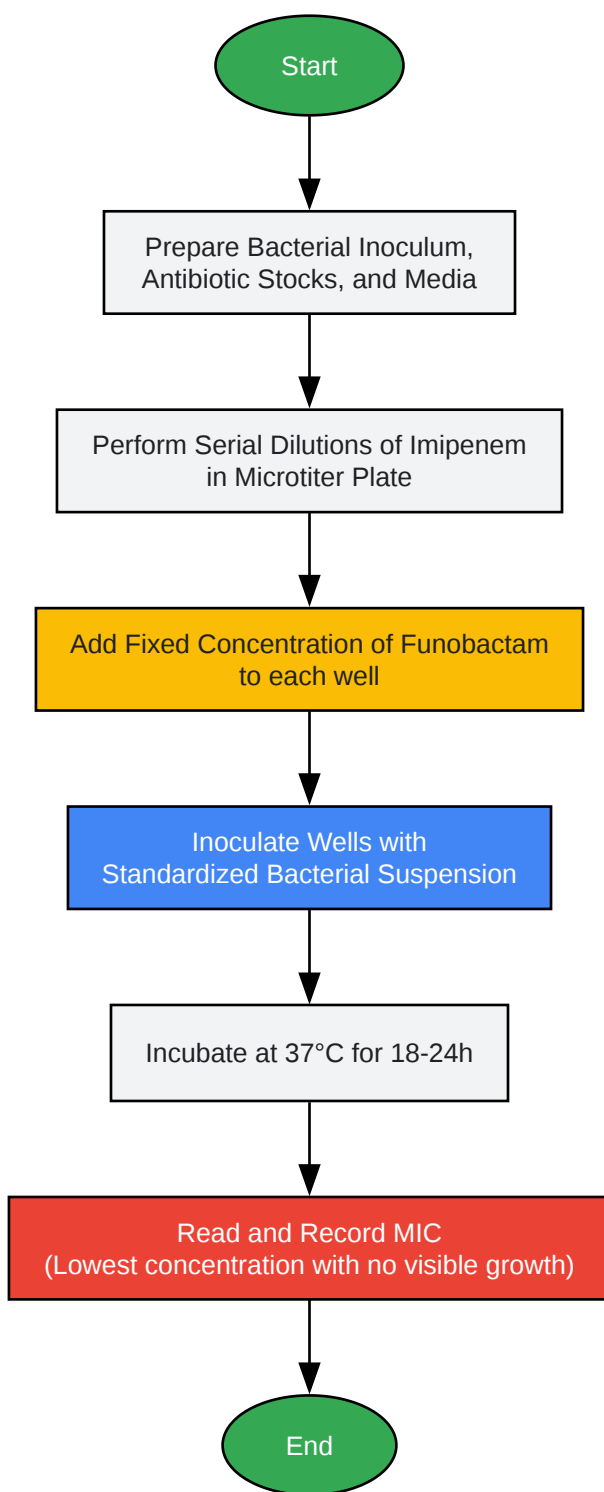
## Experimental Protocols

### Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of MIC values for imipenem/**funobactam** against bacterial isolates.

- Preparation of Reagents:
  - Prepare a stock solution of imipenem and **Funobactam** in an appropriate solvent.

- Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
- Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
- Plate Preparation:
  - Dispense CAMHB into all wells of a 96-well microtiter plate.
  - Perform serial two-fold dilutions of imipenem across the plate.
  - Add a fixed concentration of **Funobactam** (e.g., 8 mg/L) to each well containing the imipenem dilutions.
- Inoculation and Incubation:
  - Inoculate each well with the standardized bacterial suspension.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  - Incubate the plates at 35-37°C for 18-24 hours.
- MIC Determination:
  - The MIC is the lowest concentration of imipenem in the presence of **Funobactam** that completely inhibits visible bacterial growth.



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Workflow for MIC Determination.

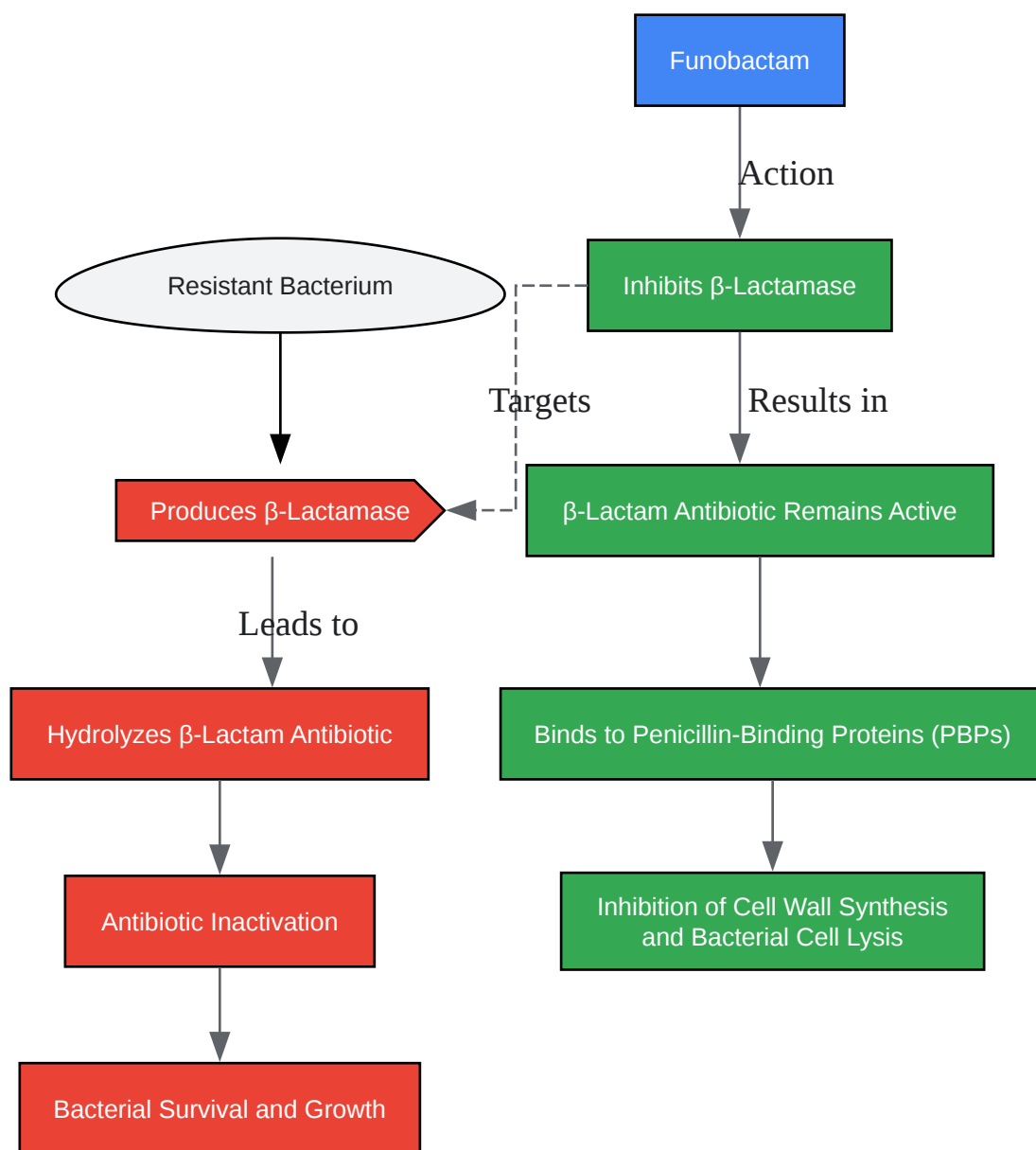
## Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of imipenem/**funobactam**.<sup>[2]</sup>

- Induction of Neutropenia:
  - Administer cyclophosphamide to mice to induce a neutropenic state.
- Infection:
  - Inoculate the thigh muscle of the neutropenic mice with a standardized bacterial suspension.
- Treatment:
  - Administer imipenem and **Funobactam** at various doses and schedules, including human-simulated regimens.
- Efficacy Assessment:
  - At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.
  - Aseptically remove the thigh tissue and homogenize it.
  - Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU).
  - Efficacy is determined by the reduction in bacterial load compared to untreated controls.

## Logical Relationship of Funobactam Action

The following diagram illustrates the logical relationship of how **Funobactam** potentiates the activity of  $\beta$ -lactam antibiotics against resistant bacteria.



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Potential of  $\beta$ -Lactam Activity by **Funobactam**.

## Conclusion

**Funobactam** is a promising  $\beta$ -lactamase inhibitor with the potential to restore the activity of imipenem against a wide range of carbapenem-resistant Gram-negative pathogens. The available in vitro and in vivo data demonstrate its potent and broad-spectrum activity. Further clinical studies are ongoing to fully elucidate its efficacy and safety profile in various infectious diseases.[8][9][10] This technical guide provides a foundational understanding of the

investigational work on **Funobactam** to aid researchers and drug development professionals in this critical area of antimicrobial resistance.

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